(1-Benzyl-4-methylpiperidin-4-yl)methanol
Description
Structure
2D Structure
Properties
IUPAC Name |
(1-benzyl-4-methylpiperidin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-14(12-16)7-9-15(10-8-14)11-13-5-3-2-4-6-13/h2-6,16H,7-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRXXAWVTCEAMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)CC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1-Benzyl-4-methylpiperidin-4-yl)methanol, a compound belonging to the piperidine class, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
This compound can be characterized by its chemical structure, which includes a piperidine ring with a benzyl group and a hydroxymethyl substituent. This structural configuration is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. The compound may act as a ligand for specific neurotransmitter receptors, potentially influencing neurotransmission and other cellular processes.
Potential Targets
- Dopamine Receptors : The piperidine structure suggests potential activity at dopamine receptors, which could be relevant for neurological applications.
- Serotonin Receptors : Similar compounds have shown interactions with serotonin receptors, indicating possible antidepressant or anxiolytic effects.
- Enzymatic Pathways : The hydroxymethyl group may participate in enzyme-substrate interactions, affecting metabolic pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Antiviral Activity
A study highlighted that related piperidine derivatives demonstrated antiviral properties against influenza viruses. The presence of the benzyl group was crucial for maintaining activity, suggesting that this compound may possess similar effects .
Neuropharmacological Effects
Piperidine derivatives are often explored for their neuropharmacological effects. Preliminary studies suggest that this compound may influence dopaminergic and serotonergic systems, potentially leading to applications in treating mood disorders .
Table 1: Summary of Biological Activities
Case Study: Antiviral Properties
In vitro studies conducted on structurally similar compounds demonstrated significant antiviral activity against various strains of influenza. These findings suggest that this compound could be further investigated as a potential antiviral agent.
Scientific Research Applications
Medicinal Chemistry
(1-Benzyl-4-methylpiperidin-4-yl)methanol has been studied for its potential therapeutic properties, particularly in the treatment of neurological disorders. Its structure allows it to interact with various neurotransmitter systems, making it a candidate for developing new pharmacological agents.
Case Study : A study indicated that derivatives of this compound could exhibit selective binding to dopamine receptors, which are critical in managing conditions like Parkinson's disease and schizophrenia .
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic chemistry.
Synthesis Example :
The compound can be synthesized using potassium tert-butoxide in dimethyl sulfoxide (DMSO), yielding a product through a series of reactions involving other organic compounds .
| Reaction Conditions | Yield | Product |
|---|---|---|
| Potassium tert-butoxide in DMSO at 15–20°C for 1 hour | 26% | Desired product obtained via silica gel chromatography |
Pharmaceutical Testing
Due to its properties, this compound is utilized as a reference standard in pharmaceutical testing. Its purity and stability make it suitable for quality control processes in drug development .
Data Tables
Comparison with Similar Compounds
Key Observations:
- Electronic Effects: Chloro-substitution in [1-(2-Chloro-benzyl)-piperidin-4-yl]-methanol enhances electrophilicity, making it more reactive in aryl coupling reactions than the parent benzyl compound .
- Functional Group Diversity: The 4-cyano group in 1-Benzyl-4-phenylamino-4-piperidine carbonylitrile provides a site for nucleophilic addition, unlike the alcohol group in the target compound .
Spectroscopic Data:
- ¹H-NMR: The target compound’s benzyl protons resonate at δ 7.40–7.24 (m, aromatic), similar to analogs like 1-Benzyl-4-phenylamino-4-piperidine carbonylitrile (δ 7.42–7.21) .
- ¹³C-NMR: The hydroxymethyl carbon in the target compound appears near δ 62–63 ppm, comparable to [1-(2-Chloro-benzyl)-piperidin-4-yl]-methanol (δ 62.1) .
Preparation Methods
Multi-Step Synthetic Route via N-Acylation, Quaternization, Partial Reduction, and Reductive Amination
This method involves the following key steps:
N-Acylation of 3-amino-4-methylpyridine : The amino group is protected or acylated using acetyl chloride or acetic anhydride to form an acylated pyridine intermediate.
Quaternization of Pyridine Nitrogen : The acylated pyridine is quaternized using benzyl halides (benzyl chloride or benzyl bromide) in toluene, yielding a quaternized pyridinium salt.
Partial Reduction to Tetrahydropyridine : The quaternized salt is partially reduced with sodium borohydride in methanol or water to produce a 1,2,5,6-tetrahydropyridine intermediate.
Hydrolysis : The tetrahydropyridine undergoes hydrolysis with a mixture of hydrochloric acid and acetic acid to yield a 4-methylpiperidin-3-one derivative.
Reductive Amination : The piperidinone is subjected to reductive amination with methanolic methylamine in the presence of titanium(IV) tetraisopropoxide, followed by reduction with sodium borohydride, producing the desired 1-Benzyl-4-methylpiperidin-3-yl-methylamine.
Resolution : The racemic mixture can be resolved using dibenzoyl-L-tartaric acid or ditoluoyl-L-tartaric acid in methanol/water to obtain the optically pure compound.
This process is detailed in patent WO 2010/123919 and related documents, emphasizing ambient temperature conditions and avoiding pyrophoric reagents like lithium aluminum hydride. However, it still involves multiple steps and the use of benzyl halides, which are lachrymatory and require careful handling.
Improved Preparation via N-Benzyl-4-carbonyl-ethyl Nipecotate and Ammonia Reaction
A more efficient and scalable method described in CN105237463A involves:
Starting Material : N-Benzyl-4-carbonyl-ethyl nipecotate.
Ammonia Reaction : The compound is reacted with aqueous ammonia (25%) in ethanol at 0–70 °C (preferably 30–40 °C) for 5–72 hours (preferably 16–30 hours).
Extraction and Drying : After reaction completion, ethanol is removed under reduced pressure, and the residue is extracted with methyl tertiary butyl ether. The organic phase is dried over sodium sulfate and filtered.
Crystallization and Resolution : The product is dissolved in methanol-water (1:1 v/v), and dibenzoyl-L-tartaric acid or ditoluoyl-L-tartaric acid is added. The mixture is reacted at 35–50 °C for 10–30 hours, then cooled, filtered, washed, and vacuum-dried to yield the optically pure compound.
Comparative Yields and Process Advantages
| Embodiment | N-Benzyl-4-carbonyl-ethyl Nipecotate (kg) | Ammonia (25%) (kg) | Ethanol (kg) | Reaction Temp (°C) | Reaction Time (h) | Product Yield (kg) | Total Recovery (%) |
|---|---|---|---|---|---|---|---|
| 1 | 3 | 3.9 | 20 | 30 | 30 | 1.53 | 22.0 |
| 2 | 5 | 2.6 | 35 | 40 | 16 | 2.71 | 23.4 |
| 3 | 6 | 5.5 | 42 | 35 | 25 | 3.24 | 23.3 |
This method shows total recovery rates around 22–24%, which is higher than earlier methods reported with yields around 13–40%. It avoids the use of hazardous reagents like lithium aluminum hydride and platinum oxide, making it safer and more cost-effective for scale-up.
Drawbacks of Earlier Methods
Earlier processes (e.g., those involving platinum oxide reduction and lithium aluminum hydride) suffer from:
Low overall yields (~40% or less).
Use of pyrophoric and explosive reagents (lithium aluminum hydride, platinum oxide).
Multiple chromatographic purification steps, increasing cost and complexity.
Use of lachrymatory benzyl halides.
Difficulties in scaling up due to safety and environmental concerns.
Summary Table of Key Preparation Methods
| Method Description | Key Reagents | Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Multi-step N-acylation, quaternization, partial reduction, reductive amination | Acetyl chloride, benzyl halide, sodium borohydride, titanium(IV) tetraisopropoxide | Ambient to moderate temps, multiple steps | Established chemistry, optically pure product via resolution | Low yield, hazardous reagents, multiple chromatography steps |
| Ammonia reaction with N-benzyl-4-carbonyl-ethyl nipecotate in ethanol | N-Benzyl-4-carbonyl-ethyl nipecotate, aqueous ammonia, methyl tertiary butyl ether | 30–40 °C, 16–30 h, extraction, crystallization with tartaric acid derivatives | Higher yield, safer reagents, scalable, less purification | Moderate recovery, requires extended reaction time |
| Platinum oxide and lithium aluminum hydride reduction route | Platinum oxide, lithium aluminum hydride | Multiple reductions, column chromatography | Direct synthesis | Safety risks, expensive, low yield, difficult scale-up |
Q & A
Basic: What are the key synthetic routes for (1-Benzyl-4-methylpiperidin-4-yl)methanol, and what methodological considerations are critical for optimizing yield and purity?
The synthesis typically involves multi-step reactions starting from 1-benzyl-4-piperidone. A critical step is the nucleophilic addition of a methyl Grignard reagent to the ketone, followed by reduction or functional group interconversion to introduce the methanol group. Methodological considerations include:
- Temperature control : Exothermic reactions (e.g., Grignard additions) require gradual reagent addition under inert atmospheres to prevent side reactions .
- Purification : Column chromatography or recrystallization is essential to isolate the product from byproducts like unreacted starting materials or diastereomers. GC/MS and NMR are used to confirm purity .
Basic: How is the molecular structure of this compound characterized using crystallographic techniques?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystal growth : Slow evaporation of a saturated solution in solvents like dichloromethane/hexane.
- Data collection : Using synchrotron radiation or laboratory X-ray sources.
- Refinement : Programs like SHELXL (for small molecules) resolve bond lengths, angles, and torsional conformations. The benzyl and methyl substituents influence packing efficiency and hydrogen-bonding networks .
Advanced: What challenges arise in the regioselective functionalization of the piperidine ring during derivative synthesis, and how can they be methodologically addressed?
The 4-methyl and benzyl groups create steric hindrance, complicating further substitutions. Strategies include:
- Directing groups : Temporarily introducing protecting groups (e.g., Boc) to guide reactions to specific positions.
- Metal catalysis : Pd-mediated cross-coupling for C-H activation at less hindered sites .
- Computational modeling : DFT calculations predict reactive sites, reducing trial-and-error experimentation .
Basic: What analytical techniques (e.g., NMR, GC/MS) are employed to confirm the identity and purity of this compound?
- 1H/13C NMR : Peaks for the benzyl aromatic protons (δ 7.2–7.4 ppm), piperidine methyl groups (δ 1.0–1.5 ppm), and methanol hydroxyl (δ 3.5–4.0 ppm) are diagnostic .
- GC/MS : Molecular ion peaks at m/z 219.33 (M+) and fragmentation patterns (e.g., loss of benzyl or methanol groups) confirm structure .
- HPLC : Reverse-phase columns (C18) with UV detection at 254 nm assess purity (>95%) .
Advanced: How do solvent composition and pH influence the chromatographic separation of this compound from reaction byproducts?
- Methanol content : Increasing methanol in the mobile phase (e.g., 65:35 methanol/buffer) reduces retention time but may co-elute polar impurities.
- pH adjustment : Buffers (e.g., sodium acetate, pH 4.6) ionize acidic/basic impurities, improving resolution. The compound’s tertiary amine group remains protonated, enhancing interaction with the stationary phase .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
- PPE : Gloves, goggles, and lab coats to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
- Waste disposal : Neutralize acidic/basic residues before disposal in designated organic waste containers .
Advanced: What in silico methods are utilized to predict the pharmacokinetic properties of this compound derivatives?
- ADMET prediction : Tools like SwissADME estimate LogP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition. The compound’s moderate LogP (~2.5) suggests balanced solubility and membrane permeability .
- Molecular docking : Simulations with target receptors (e.g., serotonin or dopamine receptors) identify potential binding modes for structure-activity relationship (SAR) studies .
Basic: How does the presence of the benzyl and methyl groups influence the compound's reactivity in nucleophilic substitution reactions?
- Steric effects : The 4-methyl group hinders axial attack, favoring equatorial substitution.
- Electronic effects : The benzyl group’s electron-donating resonance stabilizes adjacent carbocations, facilitating SN1 mechanisms in protic solvents. For SN2 pathways, polar aprotic solvents (e.g., DMF) enhance nucleophilicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
